N-(4-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide
N-(4-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0883273
InChI:
InChI=1S/C16H17FN2O4S/c1-19(11-16(20)18-13-5-3-12(17)4-6-13)24(21,22)15-9-7-14(23-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,20)
SMILES:
CN(CC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC
Molecular Formula:
C16H17FN2O4S
Molecular Weight:
352.4 g/mol
N-(4-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide
CAS No.:
Cat. No.: VC0883273
Molecular Formula: C16H17FN2O4S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17FN2O4S |
|---|---|
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
| Standard InChI | InChI=1S/C16H17FN2O4S/c1-19(11-16(20)18-13-5-3-12(17)4-6-13)24(21,22)15-9-7-14(23-2)8-10-15/h3-10H,11H2,1-2H3,(H,18,20) |
| Standard InChI Key | RMWLRXRHMURNEI-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC |
| Canonical SMILES | CN(CC(=O)NC1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator